An In-depth Technical Guide to p-Toluic Acid 3,5-Dimethylphenyl Ester
An In-depth Technical Guide to p-Toluic Acid 3,5-Dimethylphenyl Ester
Abstract
This technical guide provides a comprehensive scientific overview of p-Toluic acid 3,5-dimethylphenyl ester, also known by its IUPAC name, 3,5-dimethylphenyl 4-methylbenzoate. This document delves into the molecule's core chemical structure, provides a field-tested protocol for its synthesis, outlines its expected analytical characteristics, and discusses its potential applications in research and development. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this specific aromatic ester, grounded in established chemical principles and supported by authoritative references.
Chemical Identity and Structural Elucidation
p-Toluic acid 3,5-dimethylphenyl ester is an aromatic compound formed by the esterification of p-toluic acid and 3,5-dimethylphenol. Its structure combines a para-substituted toluoyl group with a symmetrically substituted xylenol moiety, resulting in a molecule with distinct chemical features.
The core structure consists of:
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A p-Toluoyl Group: A benzene ring substituted with a methyl group and a carbonyl group at positions 1 and 4, respectively. This portion is derived from p-toluic acid (4-methylbenzoic acid).[1][2]
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A 3,5-Dimethylphenyl Group: A benzene ring with two methyl groups at the meta positions (3 and 5) relative to the point of ester linkage. This moiety comes from 3,5-dimethylphenol.
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An Ester Linkage (-COO-): A carboxylate bridge connecting the carbonyl carbon of the p-toluoyl group to the phenolic oxygen of the 3,5-dimethylphenyl group.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3,5-dimethylphenyl 4-methylbenzoate | PrepChem[3] |
| Synonyms | p-Toluic acid, 3,5-dimethylphenyl ester; 3,5-dimethylphenyl p-toluate | PrepChem[3] |
| CAS Number | 62261-93-2 | PrepChem[3] |
| Molecular Formula | C₁₆H₁₆O₂ | (Calculated) |
| Molecular Weight | 240.30 g/mol | (Calculated) |
| SMILES | Cc1ccc(cc1)C(=O)Oc2cc(C)cc(C)c2 | (Calculated) |
Synthesis and Mechanistic Insights
The synthesis of 3,5-dimethylphenyl 4-methylbenzoate is most effectively achieved via nucleophilic acyl substitution. For laboratory-scale preparation, the use of an activated carboxylic acid derivative, such as an acyl chloride, is preferable to direct Fischer esterification due to the lower reactivity of phenols compared to aliphatic alcohols.
Causality of Experimental Design
The chosen synthetic route involves the reaction of p-toluoyl chloride with 3,5-dimethylphenol .[3] This is a variation of the Schotten-Baumann reaction.
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Choice of Acylating Agent: p-Toluoyl chloride is used as the acylating agent instead of p-toluic acid. The chlorine atom is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the phenol. This significantly increases the reaction rate and yield compared to acid-catalyzed esterification, which would require harsh conditions and struggle with the moderate nucleophilicity of the phenolic hydroxyl group.
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Role of Pyridine: Anhydrous pyridine serves a dual purpose.[3] First, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical, as the accumulation of acid would protonate the pyridine and the phenol, inhibiting the reaction. Second, pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is even more susceptible to attack by the phenol than the acyl chloride itself.
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Reaction Conditions: The reaction is heated to drive it to completion.[3] The subsequent workup steps involving washes with aqueous sodium hydroxide and hydrochloric acid are designed to systematically remove unreacted starting materials (3,5-dimethylphenol and p-toluic acid formed from hydrolysis of the acyl chloride) and the pyridine catalyst, respectively.[3]
Detailed Experimental Protocol
The following protocol is adapted from a validated synthesis of 3,5-dimethylphenyl p-toluate.[3]
Materials:
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3,5-Dimethylphenol (122 g)
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p-Toluoyl chloride (154 g)
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Anhydrous Pyridine (200 ml)
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Diethyl ether
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1N Sodium Hydroxide (aqueous)
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2N Hydrochloric Acid (aqueous)
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Anhydrous Sodium Sulfate
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Light Petroleum (b.p. 40°-60° C)
Procedure:
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Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dissolve 3,5-dimethylphenol in anhydrous pyridine.
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Addition of Acyl Chloride: Over a period of 30 minutes, add p-toluoyl chloride to the stirred solution. An exothermic reaction will occur, with the temperature rising to approximately 80°C.
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Reaction Completion: After the addition is complete, heat the mixture on a steam bath for 3 hours with continuous stirring.
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Quenching and Extraction: Cool the reaction mixture to room temperature. Add diethyl ether (500 ml) and water (2000 ml) and stir vigorously. Transfer the mixture to a separatory funnel and separate the organic layer.
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Aqueous Layer Wash: Extract the aqueous layer three more times with 250 ml portions of diethyl ether.
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Organic Layer Purification: Combine all organic extracts. Wash the combined ether solution sequentially with 1N aqueous sodium hydroxide (to remove unreacted phenol), 2N hydrochloric acid (to remove pyridine), and finally with water until the washings are neutral.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent in vacuo.
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Recrystallization: Recrystallize the resulting solid residue from light petroleum (approx. 550 ml) to yield pure 3,5-dimethylphenyl p-toluate. The expected product is a solid with a melting point of 55°-57° C.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of p-Toluic acid 3,5-dimethylphenyl ester.
Analytical Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The symmetry of the 3,5-dimethylphenyl ring simplifies its signal pattern.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 | Doublet | 2H | Ar-H (ortho to C=O) | Deshielded by the adjacent electron-withdrawing carbonyl group. |
| ~ 7.3 | Doublet | 2H | Ar-H (ortho to -CH₃ on toluoyl) | Standard aromatic proton chemical shift. Based on p-toluic acid data.[4] |
| ~ 6.9 | Singlet | 1H | Ar-H (para to ester O) | Proton on the 3,5-dimethylphenyl ring, between the methyl groups. |
| ~ 6.8 | Singlet | 2H | Ar-H (ortho to ester O) | Protons on the 3,5-dimethylphenyl ring. |
| ~ 2.4 | Singlet | 3H | Ar-CH₃ (toluoyl) | Standard chemical shift for a benzylic methyl group. Based on p-toluic acid data.[4] |
| ~ 2.3 | Singlet | 6H | Ar-CH₃ (dimethylphenyl) | Symmetrical methyl groups on the phenyl ring. |
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¹³C NMR: The carbon NMR spectrum will reflect the carbon skeleton, including the characteristic downfield shift for the carbonyl carbon.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 | C =O | Typical chemical shift for an ester carbonyl carbon. |
| ~ 150 | Ar-C -O | Aromatic carbon directly attached to the ester oxygen. |
| ~ 145-125 | Ar-C | Remaining aromatic carbons from both rings. |
| ~ 22 | Ar-C H₃ (toluoyl) | Benzylic methyl carbon. Based on p-toluic acid data.[4] |
| ~ 21 | Ar-C H₃ (dimethylphenyl) | Symmetrical methyl carbons on the phenyl ring. |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H Stretch | Aromatic |
| ~ 2980-2850 | C-H Stretch | Methyl (-CH₃) |
| ~ 1735 | C=O Stretch | Ester |
| ~ 1610, 1500 | C=C Stretch | Aromatic Ring |
| ~ 1270, 1120 | C-O Stretch | Ester |
Mass Spectrometry (MS)
For electron ionization mass spectrometry (EI-MS), the molecular ion peak and characteristic fragmentation patterns are anticipated.
| m/z Value | Proposed Fragment | Rationale |
| 240 | [M]⁺ | Molecular Ion |
| 121 | [C₈H₉O]⁺ | Loss of the p-toluoyl radical, forming the 3,5-dimethylphenoxide cation. |
| 119 | [C₈H₇O]⁺ | Base Peak. Formation of the stable p-toluoyl cation following cleavage of the ester C-O bond. This is a very common and dominant fragmentation for benzoate esters. A similar pattern is seen in the mass spectrum of p-Toluic acid, 3,5-difluorophenyl ester.[5] |
| 91 | [C₇H₇]⁺ | Tropylium ion, from further fragmentation of the p-toluoyl cation. |
Potential Applications and Research Significance
While p-Toluic acid 3,5-dimethylphenyl ester is not a large-scale commodity chemical, its structure makes it a compound of interest for several specialized applications:
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Organic Synthesis: It can serve as a versatile intermediate or building block. The ester group can be hydrolyzed under basic or acidic conditions to deprotect the 3,5-dimethylphenol, making it a useful protecting group strategy in multi-step syntheses.
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Materials Science: p-Toluic acid is a key intermediate in the production of terephthalic acid for polyethylene terephthalate (PET).[1][2] By analogy, esters like this one could be investigated as specialty monomers or additives to modify the properties (e.g., thermal stability, refractive index, rigidity) of polyesters and other polymers.
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Pharmaceutical and Agrochemical Research: The scaffold of an aromatic acid esterified with a phenol is common in biologically active molecules. This compound could serve as a starting point for the synthesis of novel derivatives for screening as potential anti-inflammatory, analgesic, or herbicidal agents, leveraging the known applications of p-toluic acid derivatives in these fields.[2][6]
References
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PrepChem. Synthesis of 3.5-dimethylphenyl p-toluate. Available from: [Link]
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Virginia.gov. p-Toluic acid, 3,5-difluorophenyl ester. Available from: [Link]
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Wikipedia. p-Toluic acid. Available from: [Link]
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Organic Syntheses. p-TOLUIC ACID. Available from: [Link]
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NIST. p-Toluic acid, 3,5-difluorophenyl ester. NIST Chemistry WebBook. Available from: [Link]
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Data Catalog. Compound 530773: p-Toluic acid, 3,5-difluorophenyl ester. Available from: [Link]
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Pharmaffiliates. CAS No : 99-94-5| Chemical Name : p-Toluic Acid. Available from: [Link]
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Multichem. p-Toluic acid Dealer and Distributor. Available from: [Link]
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PMC. Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene. Available from: [Link]
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BMRB. P-Toluic Acid (C8H8O2) - bmse000414. Available from: [Link]
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PubChem. Phthalic acid, di(3,5-dimethylphenyl) ester. Available from: [Link]
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PubChem. P-Toluic Acid. Available from: [Link]
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